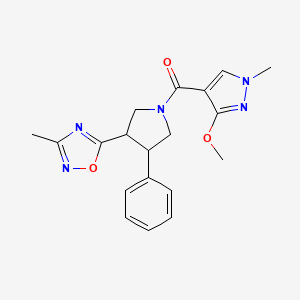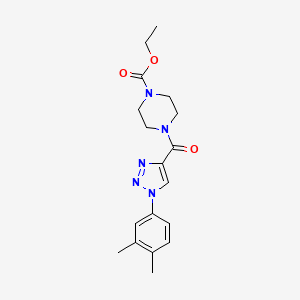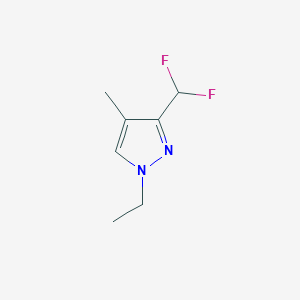
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthetic approaches for compounds related to pyrazole and oxadiazole derivatives have been extensively studied. These compounds are synthesized through reactions involving various nucleophiles, leading to the formation of derivatives with potential biological activities. For instance, the synthesis of hydroxy pyrazole and hydroxy oxazole derivatives has been explored due to their potential as anticancer agents (Gouhar & Raafat, 2015). Similarly, the synthesis of isoxazole, 1,2,4-oxadiazole, and pyrazol-methanone oxime derivatives from certain precursors has led to compounds evaluated for their antibacterial activity (Sangepu et al., 2016).
Antimicrobial and Anticancer Properties
Research has demonstrated the antimicrobial and anticancer properties of pyrazole derivatives. A study on (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones showed these compounds exhibit good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, with methoxy group-containing compounds showing high activity (Kumar et al., 2012).
Molecular Docking and Anticancer Evaluation
Molecular docking studies have been performed on pyrazoline incorporated isoxazole derivatives, identifying compounds with significant binding affinity towards human DHFR (dihydrofolate reductase). These studies are crucial for anticancer drug development, as they help in understanding the interaction between potential drugs and their targets (Radhika et al., 2020).
Corrosion Inhibition
Apart from biological activities, pyrazole derivatives have also been investigated for their application in corrosion inhibition. For example, certain pyrazole derivatives have been found to be effective corrosion inhibitors for mild steel in hydrochloric acid solution, with efficiency increasing with concentration (Yadav et al., 2015).
Crystal Packing and Interaction Analysis
The study of crystal packing and non-covalent interactions in 1,2,4-oxadiazole derivatives highlights the role of lone pair-π interactions and halogen bonds in their supramolecular architectures, providing insights into the design of molecules with desired physical and chemical properties (Sharma et al., 2019).
Eigenschaften
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12-20-17(27-22-12)15-11-24(10-14(15)13-7-5-4-6-8-13)19(25)16-9-23(2)21-18(16)26-3/h4-9,14-15H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDBWPFSOXNHAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CN(N=C4OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2362042.png)
![N-(4-FLUOROPHENYL)-2-{2-OXO-3-PHENYL-1,4-DIAZASPIRO[4.6]UNDEC-3-EN-1-YL}ACETAMIDE](/img/structure/B2362043.png)
![3-(2-chlorophenyl)-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2362044.png)
![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2362045.png)
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2362046.png)



![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2362050.png)
![1-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2362052.png)

